(2E)-1-(3-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13BrO2 and its molecular weight is 317.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Molecular Packing
The molecular structure of compounds similar to (2E)-1-(3-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has been characterized by X-ray crystallography, revealing specific geometric parameters and molecular packing patterns. For example, in related molecules, the angles between different phenyl groups and the ketone group have been measured, showing how these molecules pack in a chain-like fashion in their crystal structures. This information is vital for understanding the solid-state properties and potential applications of these compounds in materials science and molecular engineering (Butcher et al., 2007).
Optical Properties
Chalcone derivatives, including those similar to this compound, have been studied for their linear, second, and third-order nonlinear optical (NLO) properties. These studies, combining experimental techniques and quantum chemical calculations, show that such compounds could be promising materials for use in semiconductor devices due to their good electron transport properties and potential n-type semiconductor behavior. This makes them suitable for applications in optoelectronics and photonics (Shkir et al., 2019).
Antimicrobial Activity
Some chalcone derivatives have been synthesized and characterized, including their molecular structure elucidation using techniques like X-ray diffraction. These studies not only explore the chemical structure but also investigate the biological properties such as antimicrobial activity. While the exact compound of interest here was not mentioned, related compounds have shown moderate antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Sadgir et al., 2020).
Properties
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOAXJQWCGFTDCT-MDZDMXLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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